molecular formula C17H19N3O3 B2505876 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108845-37-8

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2505876
CAS No.: 2108845-37-8
M. Wt: 313.357
InChI Key: CRFBMPSNUCUAGW-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound characterized by its intricate molecular structure This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The hydroxymethyl group can be introduced through a hydroxylation reaction, while the methoxyethyl and methylphenyl groups are added through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but differ in their substituents.

  • Hydroxymethyl-substituted compounds: Variants with different functional groups attached to the hydroxymethyl moiety.

Uniqueness: 3-(Hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)15-14(11-21)16-17(22)19(9-10-23-2)7-8-20(16)18-15/h3-8,21H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFBMPSNUCUAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2CO)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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